tert-butyl N-(3-methylpyrazin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate: is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound is known for its versatility and reactivity, making it a valuable building block in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methylpyrazin-2-yl)carbamate typically involves the reaction of 3-methylpyrazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-methylpyrazin-2-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine: In medicine, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antifungal, antibacterial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and selectivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but contains a hydroxyl group instead of a pyrazinyl group.
tert-Butyl N-(3-chloropropyl)carbamate: Contains a chloropropyl group instead of a pyrazinyl group.
tert-Butyl (3-methylpyridin-2-yl)carbamate: Contains a pyridinyl group instead of a pyrazinyl group.
Uniqueness: tert-Butyl N-(3-methylpyrazin-2-yl)carbamate is unique due to its pyrazinyl group, which imparts specific reactivity and selectivity. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(3-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(12-6-5-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) |
InChI Key |
VOHLVORMONMYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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